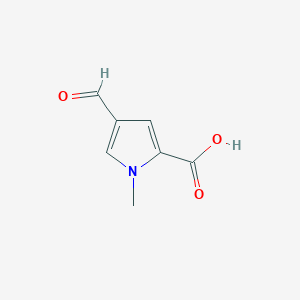

4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-3-5(4-9)2-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNENKAJBDVFWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591923 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132122-28-2 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Formylation of Pyrrole Esters

The most widely documented method for synthesizing 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid involves the Vilsmeier-Haack reaction , a formylation technique applicable to electron-rich aromatic systems. This two-step process begins with the formylation of a methyl-substituted pyrrole ester precursor, followed by hydrolysis to yield the carboxylic acid.

Key Steps :

-

Formylation : Methyl 1-methyl-1H-pyrrole-2-carboxylate undergoes electrophilic substitution at the C4 position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in dichloromethane at 0–20°C. The reaction proceeds via the generation of a chloroiminium intermediate, which facilitates formyl group introduction.

-

Ester Hydrolysis : The resulting methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is hydrolyzed under basic conditions (e.g., NaOH or LiOH in aqueous tetrahydrofuran) to yield the carboxylic acid.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Temperature | 0–20°C (formylation), 60–80°C (hydrolysis) |

| Reagents | DMF, POCl₃, NaOH/LiOH |

| Solvent | Dichloromethane (formylation), THF/water (hydrolysis) |

| Yield | 70–85% (formylation), >90% (hydrolysis) |

Alternative Formylation Strategies

While less common, direct formylation of 1-methyl-1H-pyrrole-2-carboxylic acid has been explored. However, the carboxylic acid group’s electron-withdrawing nature reduces the pyrrole ring’s nucleophilicity, necessitating harsher conditions (e.g., excess POCl₃ or elevated temperatures). This method is less favored due to side reactions and lower yields (~50%).

Reaction Optimization

Temperature and Stoichiometry

Optimal formylation occurs at 0–5°C to minimize byproducts like over-oxidized or di-substituted derivatives. A molar ratio of 1:1.2 (ester:POCl₃) ensures complete conversion. Excess DMF (>2 equiv.) accelerates iminium intermediate formation but risks tar formation.

Solvent Effects

Dichloromethane is preferred for its low polarity, which stabilizes the reactive intermediate. Polar aprotic solvents (e.g., DMF) are avoided during formylation due to competitive side reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Industrial Production Considerations

Scalability Challenges

Process Intensification

-

Continuous Flow Reactors : Microreactors enhance heat transfer and reduce reaction time (formylation completes in 10–15 minutes vs. 30 minutes in batch).

-

Catalytic Recycling : Immobilized DMF analogs are under investigation to minimize reagent consumption.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack + Hydrolysis | 75 | 98 | High |

| Direct Formylation | 50 | 85 | Low |

Emerging Techniques

Enzymatic Hydrolysis : Recent studies explore lipases (e.g., Candida antarctica) for ester hydrolysis, offering milder conditions (pH 7, 37°C) and avoiding base-mediated degradation. Initial trials show 88% yield and 96% purity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

Oxidation: 4-carboxy-1-methyl-1H-Pyrrole-2-carboxylic acid.

Reduction: 4-hydroxymethyl-1-methyl-1H-Pyrrole-2-carboxylic acid.

Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

Medicinal Chemistry

FMPC has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise as:

- Antibacterial Agents : Studies indicate that FMPC and its derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria . Research is ongoing to explore the mechanisms through which these compounds inhibit bacterial enzymes.

- Anti-inflammatory and Antiproliferative Activities : Derivatives synthesized from FMPC have demonstrated potential therapeutic effects, warranting further investigation into their pharmacological properties .

Organic Synthesis

FMPC serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactive functional groups facilitate various chemical transformations:

- Synthesis of Heterocycles : FMPC is utilized in the synthesis of pyrroloindoles, pyrazoles, and thiazoles, which are critical scaffolds in medicinal chemistry . The compound's ability to undergo condensation and cyclization reactions makes it versatile for creating complex molecular architectures.

Case Studies

Several studies have highlighted the applications of FMPC:

- Synthesis of Pyrroloindoles : A study demonstrated the successful synthesis of pyrroloindole derivatives using FMPC as a starting material, showcasing its utility in developing new drug candidates .

- Antibacterial Activity Assessment : Research conducted on FMPC derivatives revealed their effectiveness against specific bacterial strains, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid involves its interaction with molecular targets such as DNA. The compound can form hydrogen bonds and other interactions with DNA, leading to changes in gene expression. This ability to modulate gene expression makes it a valuable tool in both research and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound enhances electrophilicity, enabling Schiff base formation or condensations, unlike halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) .

Acidity and Solubility :

- The carboxylic acid group (pKa ~2-3) is more acidic than ester or amide derivatives (e.g., ethyl esters in ), favoring salt formation in physiological conditions .

- Bromo and chloro substituents (as in ) increase molecular weight and lipophilicity, reducing aqueous solubility compared to the formyl-methyl analog.

Crystallographic Behavior :

- Hydrogen-bonding patterns in pyrrole-carboxylic acids (e.g., centrosymmetric dimers in 1H-pyrrole-2-carboxylic acid ) are disrupted by bulkier substituents like trifluoromethylphenyl groups .

Biological Activity

4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring structure, which is known for its diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (CAS No. 132122-28-2) is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as DNA and various proteins. The formyl group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which can affect cellular processes. Notably, it has been observed to modulate gene expression by forming hydrogen bonds with DNA, thereby influencing transcriptional activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

The mechanism underlying these effects involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. For instance, it showed effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging studies have suggested that this compound may act as a neuroprotective agent. It has been explored for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. The compound activates NURR1, a nuclear receptor involved in neuronal survival and differentiation .

Case Studies

Case Study 1: Anticancer Effects

In a study focusing on the anticancer effects of pyrrole derivatives, this compound was tested against human colon cancer cells (HT29). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12.5 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, and how are intermediates purified?

The synthesis typically involves formylation of a methyl-substituted pyrrole precursor. For example, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate derivatives undergo formylation via Vilsmeier-Haack conditions (using POCl₃ and DMF) to introduce the aldehyde group. Subsequent hydrolysis of the ester moiety (e.g., using NaOH or LiOH in aqueous THF) yields the carboxylic acid. Purification often employs recrystallization or column chromatography, with HPLC used to verify purity (>95% as reported in similar compounds) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : NMR confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methyl group at δ 2.3–2.6 ppm) .

- HPLC : Purity analysis (e.g., 97.34% reported for structurally related pyrrole derivatives) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated [M+1]⁺ at 183.06 g/mol) .

Q. What are its primary applications in medicinal chemistry and materials science?

- Medicinal Chemistry : Serves as a scaffold for anticancer agents due to its ability to participate in hydrogen bonding and π-π stacking with biological targets .

- Materials Science : The formyl and carboxylic acid groups enable coordination with metal ions, useful in designing conductive polymers or sensors .

Advanced Research Questions

Q. How do density functional theory (DFT) studies predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and compute frontier orbitals. The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, with the formyl group acting as an electrophilic site. Solvent effects (PCM model) predict enhanced polarity in aqueous environments, aligning with its solubility in polar solvents .

Q. What intermolecular interactions dominate its crystal packing, and how do they affect solid-state properties?

X-ray crystallography reveals centrosymmetric dimers linked by N–H⋯O hydrogen bonds (2.85 Å) between the carboxylic acid and pyrrole NH. These interactions create a layered structure with a melting point of 100–101°C, as observed in methyl ester analogs .

Q. How does the formyl group influence regioselective reactions in further derivatizations?

The formyl group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) or participates in condensation reactions (e.g., Knoevenagel with active methylenes). Steric hindrance from the methyl group directs substitutions to the C5 position, confirmed by NMR tracking .

Methodological Notes

- Contradictions in Data : Discrepancies in melting points (e.g., 100–101°C vs. 44–45°C in analogs) may arise from polymorphic forms or impurities .

- Safety Considerations : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation). Handle in fume hoods with proper waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.